molecular formula C25H26FN3O5 B607458 Firuglipel CAS No. 1371591-51-3

Firuglipel

货号 B607458
CAS 编号: 1371591-51-3
分子量: 467.5
InChI 键: LRXRIKVDAVVQCP-QKKBWIMNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Firuglipel is an orally available and selective agonist of GPR119 . It increases intracellular cAMP in a concentration-dependent manner in rat, human, and mouse GPR119-expressing Chinese hamster ovary (CHO)-K1 cells . Firuglipel upregulates glucagon-like peptide-1, enhances glucose-dependent insulin secretion, and improves glucose homeostasis in type 2 diabetic rats .


Physical And Chemical Properties Analysis

Firuglipel has a molecular weight of 467.49 and its molecular formula is C25H26FN3O5 . It is a solid substance and its solubility in DMSO is 100 mg/mL (ultrasonic) .

科学研究应用

  1. Firuglipel (DS-8500a) 是由大日本制药株式会社合成的口服可用的GPR119激动剂。已经证明,与其他GPR119激动剂相比,它在产生人类GPR119表达细胞内cAMP的内在活性更高。这种特性与激动剂构象体的水平相关,并可能有助于其在2型糖尿病治疗中的有效性。Firuglipel的药理特性,包括与二肽基肽酶-4(DPP-4)抑制剂的比较,显示了它作为下一代抗糖尿病治疗的潜在临床价值(Matsumoto, Yoshitomi, & Shimada, 2018)

安全和危害

Firuglipel is intended for research use only and is not for human or veterinary use . In case of eye contact, it is advised to flush eyes immediately with large amounts of water . If inhaled, the person should be moved to fresh air . If ingested, the mouth should be washed out with water .

未来方向

Firuglipel is currently in the research phase and is not yet approved for use . It has been studied for its potential in treating type 2 diabetes mellitus . The future of Firuglipel lies in further clinical trials and studies to establish its efficacy and safety profile .

属性

IUPAC Name

4-[5-[(1R)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O5/c1-3-21(33-18-9-6-16(7-10-18)22(31)15-4-5-15)25-28-23(29-34-25)17-8-11-19(20(26)12-17)24(32)27-14(2)13-30/h6-12,14-15,21,30H,3-5,13H2,1-2H3,(H,27,32)/t14-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXRIKVDAVVQCP-SPLOXXLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)NC(C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)N[C@H](C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Firuglipel

CAS RN

1371591-51-3
Record name Firuglipel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371591513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FIRUGLIPEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08P99TX229
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
9
Citations
K Matsumoto, T Yoshitomi, T Shimada - Nihon Yakurigaku zasshi …, 2018 - europepmc.org
… Firuglipel had a higher intrinsic activity (IA) of the production of intracellular cAMP in human … from other GPR119 agonists, we compared firuglipel with dipeptidyl peptide-4 (DPP-4) …
Number of citations: 4 europepmc.org
Z Pengxiang, Z Lin, M Lu, H Qian, W Gaoxiang… - Chinese General …, 2022 - chinagp.net
… MATSUMOTO 等[35]研究发现, Firuglipel 可通过促进 L 细胞和 β … ,Firuglipel 均显示出显 著的降糖效果,并可以显著降低总胆固醇,低密度脂蛋白胆 固醇和三酰甘油水平[36-37].此外,Firuglipel …
Number of citations: 1 www.chinagp.net
World Health Organization - WHO Drug Information, 2017 - apps.who.int
Il est notifié que, conformément aux dispositions du paragraphe 7 de la Procédure à suivre en vue du choix de Dénominations communes internationales recommandées pour les …
Number of citations: 5 apps.who.int
World Health Organization - WHO Drug Information, 2016 - apps.who.int
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 1 apps.who.int
AJM Araújo, AV Barbosa, FH da Silva… - Different Profiles Of …, 2021 - books.google.com
… The role of pharmacology to produce firuglipel (DS-8500a), an orally available GPR119 agonist for type 2 diabetes mellitus. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, v. …
Number of citations: 3 sc.panda985.com
YR Cho, HJ Kim, SY Park, HJ Ko… - American Journal …, 2007 - journals.physiology.org
As a new mouse model of obesity-induced diabetes generated by combining quantitative trait loci from New Zealand Obese (NZO/HlLt) and Nonobese Nondiabetic (NON/LtJ) mice, …
Number of citations: 61 journals.physiology.org
张鹏翔, 曾霖, 孟璐, 黄倩, 王高祥, 刘德亮 - 中国全科医学, 2022 - chinagp.net
… MATSUMOTO 等[35]研究发现, Firuglipel 可通过促进L 细胞和β … 中,Firuglipel 均显示出显 著的降糖效果,并可以显著降低总胆固醇,低密度脂蛋白胆 固醇和三酰甘油水平[36-37].此外,Firuglipel …
Number of citations: 2 www.chinagp.net
松本康嗣, 吉富智美, 島田多堅 - 日本薬理学雑誌, 2018 - jstage.jst.go.jp
… Firuglipel had a higher intrinsic activity (IA) of the production of intracellular cAMP in human … from other GPR119 agonists, we compared firuglipel with dipeptidyl peptide-4 (DPP-4) …
Number of citations: 2 www.jstage.jst.go.jp
DCI las Sustancias Farmacéuticas - WHO Drug Information, 2016 - prescrire.org
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 12 www.prescrire.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。